molecular formula C23H29N2+ B13139042 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl-

1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl-

Cat. No.: B13139042
M. Wt: 333.5 g/mol
InChI Key: SILKGNGYUNSTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- involves several steps. The synthetic routes typically include the reaction of azepine derivatives with cyano and diphenylpropyl groups under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- can be compared with other similar compounds, such as:

    1H-Azepinium,1-(3-cyano-2-methyl-3,3-diphenylpropyl)hexahydro-1-methyl-: This compound has a similar structure but with a methyl group at a different position.

    1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-ethyl-: This compound has an ethyl group instead of a methyl group. The uniqueness of 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- lies in its specific structural configuration, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2/c1-25(17-10-2-3-11-18-25)19-16-23(20-24,21-12-6-4-7-13-21)22-14-8-5-9-15-22/h4-9,12-15H,2-3,10-11,16-19H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILKGNGYUNSTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.